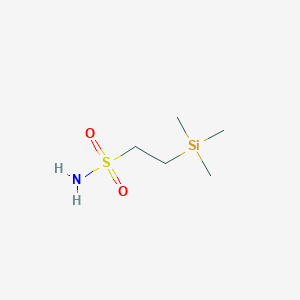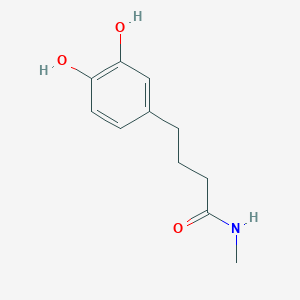
4-(3,4-dihydroxyphenyl)-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dihydroxyphenyl)-N-methylbutanamide, commonly known as 4-DMA-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. In
Wirkmechanismus
The mechanism of action of 4-DMA-1 involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. By inhibiting MAO, 4-DMA-1 increases dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease.
Biochemische Und Physiologische Effekte
In addition to its effects on dopamine levels, 4-DMA-1 has been shown to have antioxidant properties and can protect against oxidative stress in the brain. The compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-DMA-1 in lab experiments is its specificity for dopamine-related pathways. However, the compound has a short half-life and can be rapidly metabolized in the body, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-DMA-1. One area of research is the development of more potent and selective MAO inhibitors that can target specific subtypes of the enzyme. Additionally, further studies are needed to explore the potential of 4-DMA-1 as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, the optimization of synthesis methods and purification techniques may lead to the development of more efficient and cost-effective production methods for 4-DMA-1.
Synthesemethoden
The synthesis of 4-DMA-1 involves the reaction of N-methylbutanamide with 3,4-dihydroxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-DMA-1, which can be purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4-DMA-1 has been studied extensively for its potential as a therapeutic agent for Parkinson's disease and other neurological disorders. The compound has been shown to increase dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. Additionally, 4-DMA-1 has been investigated for its potential as an antidepressant and anxiolytic agent.
Eigenschaften
CAS-Nummer |
125789-92-6 |
|---|---|
Produktname |
4-(3,4-dihydroxyphenyl)-N-methylbutanamide |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
4-(3,4-dihydroxyphenyl)-N-methylbutanamide |
InChI |
InChI=1S/C11H15NO3/c1-12-11(15)4-2-3-8-5-6-9(13)10(14)7-8/h5-7,13-14H,2-4H2,1H3,(H,12,15) |
InChI-Schlüssel |
PQXPQDDLDOSVEK-UHFFFAOYSA-N |
SMILES |
CNC(=O)CCCC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CNC(=O)CCCC1=CC(=C(C=C1)O)O |
Synonyme |
Benzenebutanamide, 3,4-dihydroxy-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



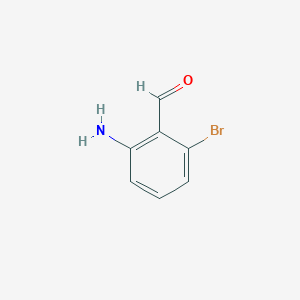
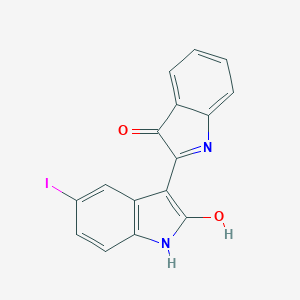
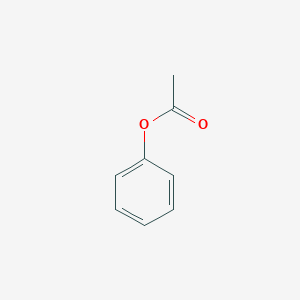
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
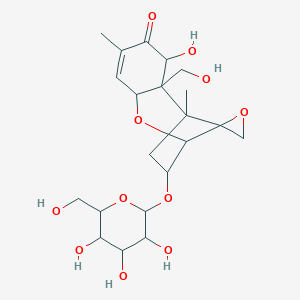
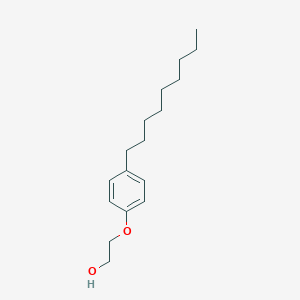
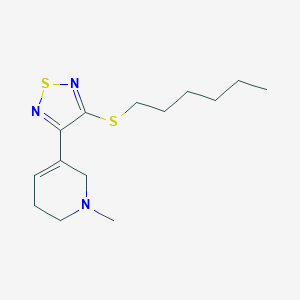
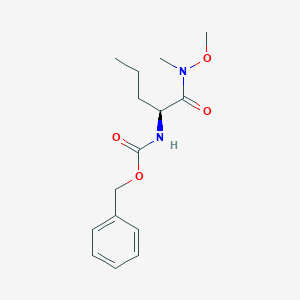
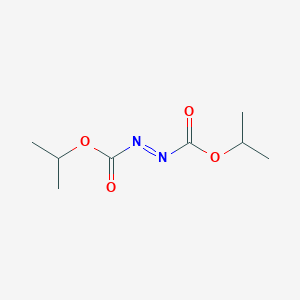
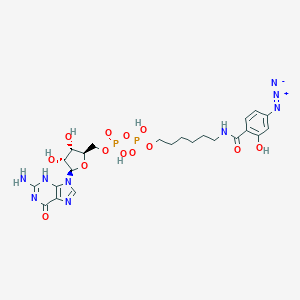
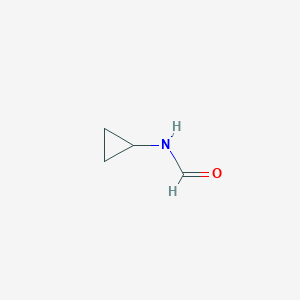
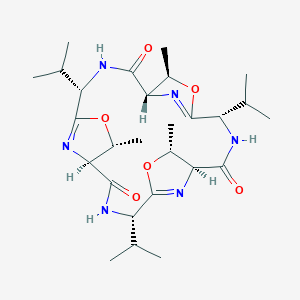
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
